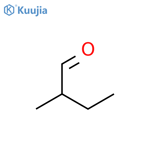

Method of producing 2-methyl-substituted aldehydes

,

USSR,

,

,